Cas no 127370-77-8 (Boc-Leu-(R)-Leu-OH)
Boc-Leu-(R)-Leu-OH Chemical and Physical Properties
Names and Identifiers
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- boc-leu-(r)-leu-oh
- BOC-LEU-(®)-LEU-OH
- Boc-Leu-psi(CH?NH)Leu-OH
- Boc-Leu-psi(CH₂NH)Leu-OH
- BOC-LEU-Y-[CH2NH]-LEU-OH
- BOC-LEU-PSI-[CH2NH]-LEU-OH
- N-T-BOC-L-LEUCINE-PSI-[CH2NH]-L-LEUCINE
- Boc-Leu-psi(CHH)Leu-OH
- (S)-2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentylamino)-4-methylpentanoic acid
- Boc-Leu-(R)-Leu-OH
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- Inchi: 1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1
- InChI Key: XWGKJRVDWFEBEO-KBPBESRZSA-N
- SMILES: O(C(C)(C)C)C(N[C@H](CN[C@H](C(=O)O)CC(C)C)CC(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 11
- Complexity: 375
- Topological Polar Surface Area: 87.7
Experimental Properties
- Density: 1.012±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.073 g/l) (25 º C),
Boc-Leu-(R)-Leu-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B657153-2.5mg |
Boc-Leu-(R)-Leu-OH |
127370-77-8 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B657153-5mg |
Boc-Leu-(R)-Leu-OH |
127370-77-8 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B657153-25mg |
Boc-Leu-(R)-Leu-OH |
127370-77-8 | 25mg |
$ 250.00 | 2022-06-07 |
Boc-Leu-(R)-Leu-OH Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Boc-Leu-(R)-Leu-OH
Recent Advances in the Application of Boc-Leu-(R)-Leu-OH (CAS: 127370-77-8) in Chemical Biology and Pharmaceutical Research
Boc-Leu-(R)-Leu-OH (CAS: 127370-77-8) is a protected dipeptide derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound, featuring a tert-butoxycarbonyl (Boc) protecting group and a leucine-(R)-leucine dipeptide backbone, serves as a versatile building block in peptide synthesis and medicinal chemistry. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of protease inhibition, antimicrobial peptide design, and targeted drug delivery systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Boc-Leu-(R)-Leu-OH as a key intermediate in the synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors. The researchers utilized the chiral center at the (R)-leucine residue to enhance binding affinity to the viral protease active site, achieving a 15-fold improvement in inhibitory activity compared to previous analogs. This work highlights the importance of stereochemical control in peptide-based drug design and positions Boc-Leu-(R)-Leu-OH as a valuable scaffold for antiviral development.
In the field of antimicrobial research, a team from MIT reported in Nature Chemical Biology (2024) on the incorporation of Boc-Leu-(R)-Leu-OH into novel amphipathic peptides targeting multidrug-resistant Gram-negative bacteria. The unusual (R)-configuration at the second leucine residue was found to significantly improve membrane permeability while maintaining selectivity against mammalian cells. Structural-activity relationship studies revealed that the Boc-protected N-terminus contributed to enhanced metabolic stability in serum, addressing a common limitation of therapeutic peptides.
Recent advancements in solid-phase peptide synthesis (SPPS) techniques have further expanded the applications of Boc-Leu-(R)-Leu-OH. A 2024 publication in Organic Process Research & Development detailed an optimized large-scale synthesis protocol for this compound, achieving 98.5% purity with reduced environmental impact through green chemistry principles. The improved synthetic accessibility has facilitated its use in combinatorial library generation for high-throughput screening campaigns against various disease targets.
Emerging research has also explored the potential of Boc-Leu-(R)-Leu-OH in targeted drug delivery systems. A study in Advanced Drug Delivery Reviews (2023) demonstrated its incorporation into pH-sensitive peptide-drug conjugates that selectively release payloads in tumor microenvironments. The hydrophobic nature of the leucine dimer was found to enhance cellular uptake while the Boc group provided temporary protection against premature degradation, illustrating the compound's dual functionality in drug delivery applications.
Looking forward, the unique properties of Boc-Leu-(R)-Leu-OH continue to inspire innovative applications across multiple therapeutic areas. Ongoing clinical trials featuring derivatives of this compound for the treatment of metabolic disorders and rare genetic diseases underscore its translational potential. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, Boc-Leu-(R)-Leu-OH is poised to remain a valuable tool in the medicinal chemist's arsenal for years to come.
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